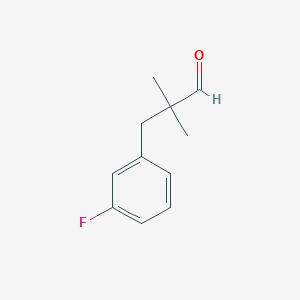

3-(3-Fluorophenyl)-2,2-dimethylpropanal

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZORLGUGQMKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-fluorophenyl)-2,2-dimethylpropanal generally involves:

- Introduction of the 3-fluorophenyl moiety onto a 2,2-dimethylpropanal backbone.

- Use of alkylation or arylation reactions on isobutyraldehyde or its derivatives.

- Control of reaction conditions to optimize yield and selectivity.

Bromomethylation and Alkylation Route for 2,2-Dimethyl-3-(3-substituted phenyl)propanals

A more directly relevant method for preparing this compound analogs involves:

Step 1: Bromomethylation of 3-fluorobenzene derivatives

- Reagents: Aromatic compound (e.g., 3-fluorobenzene), paraformaldehyde, hydrobromic acid in acetic acid.

- Conditions: 50 °C for 2 hours.

- Outcome: Formation of bromomethyl-substituted aryl intermediates.

- Yield: Moderate (~60-65%) for related methyl-substituted analogs.

Step 2: Alkylation with isobutyraldehyde

- Reagents: Bromomethylated aryl compound, isobutyraldehyde, sodium hydroxide, tetrabutylammonium bromide as phase transfer catalyst.

- Conditions: 70 °C under nitrogen atmosphere, dropwise addition of bromide to base/alcohol mixture, stirring until completion.

- Workup: Filtration of salts, washing, phase separation, and fractional distillation.

- Yield: Moderate (around 60-65%) for methyl-substituted analogs; yields for fluorinated analogs expected to be comparable.

-

- Bromomethylated aryl derivatives are more reactive than chloromethylated analogs, improving alkylation efficiency.

- Phase transfer catalysis enhances reaction rates and selectivity.

-

- Bromomethylated intermediates are toxic and lachrymatory; require proper ventilation and protective equipment.

This method, although demonstrated for methyl-substituted phenyl derivatives, provides a robust framework adaptable to 3-fluorophenyl substrates.

Palladium-Catalyzed Arylation of Tertiary Aldehydes

A more recent and advanced approach involves transition metal-catalyzed direct arylation:

- Substrate: Tertiary aldehydes such as 2,2-dimethylpropanal derivatives.

- Aryl source: Aryl halides including 3-fluorophenyl bromides.

- Catalyst system: Palladium acetate (Pd(OAc)2) with silver salts (e.g., AgOAc), additives like potassium trifluoroacetate.

- Solvent: Hexafluoroisopropanol (HFIP) mixed with trifluoroacetic acid or other acidic additives.

- Conditions: Heating at 110–130 °C under inert atmosphere for 15–18 hours.

- Outcome: Formation of this compound via C(sp3)–H activation and annulation.

- Yields: Variable, typically 30–45% under optimized conditions.

- Advantages: Direct functionalization avoids pre-functionalized intermediates; milder conditions compared to classical alkylation.

This method represents a modern synthetic tool for constructing complex aldehydes with fluorinated aromatic substituents, though yields may require further optimization.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Mannich-Type Condensation (Aminoaldehyde) | Isobutyraldehyde, formaldehyde, dimethylamine | 80–120 °C, pH 9–11, 1–6 h, batch or flow | Not directly reported for fluorophenyl | Industrial scalability, no solvent needed | Targeted amino aldehyde, not direct fluorophenyl |

| Bromomethylation + Alkylation | 3-fluorobenzene derivative, paraformaldehyde, HBr, isobutyraldehyde, NaOH, TBA bromide | 50 °C bromomethylation; 70 °C alkylation | ~60–65 (for methyl analogs) | Moderate yield, adaptable, phase transfer catalysis | Toxic intermediates, multi-step |

| Pd-Catalyzed Arylation | Tertiary aldehyde, 3-fluorophenyl bromide, Pd(OAc)2, Ag salts | 110–130 °C, 15–18 h, inert atmosphere | 30–45 | Direct C–H activation, fewer steps | Moderate yield, requires precious metals |

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2,2-dimethylpropanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid.

Reduction: 3-(3-Fluorophenyl)-2,2-dimethylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorophenyl)-2,2-dimethylpropanal has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2,2-dimethylpropanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for the design of new drugs.

Comparison with Similar Compounds

3-(4-Ethylphenyl)-2,2-dimethylpropanal (Florazone)

- Molecular Formula : C₁₃H₁₈O

- Molecular Weight : 190.28 g/mol

- Key Differences :

- Substituent : The 4-ethylphenyl group replaces the 3-fluorophenyl moiety, introducing a hydrophobic ethyl chain instead of an electronegative fluorine atom.

- Physical Properties :

- Boiling Point/Flash Point : >100°C (flash point) .

- Density : 0.948–0.958 g/cm³ .

- Refractive Index : 1.503–1.509 .

3-Fluoro-2,2-dimethylpropanal

- Molecular Formula : C₅H₉FO

- Molecular Weight : 104.12 g/mol

- Key Differences :

- Structure : A simpler aliphatic aldehyde lacking the aromatic ring, with fluorine directly on the propanal chain.

- Physical Properties :

- Monoisotopic Mass: 104.0637 .

3-(2-Bromo-3-methoxyphenoxy)-2,2-dimethylpropanal

- Molecular Formula : C₁₂H₁₅BrO₃ (estimated)

- Key Differences :

- Substituents : Bromine and methoxy groups introduce steric bulk and electron-withdrawing effects, contrasting with the fluorine atom’s smaller size and moderate electronegativity.

- Applications : Used in catalytic intramolecular arylation studies, highlighting its role in forming complex heterocyclic structures .

3-Diethylamino-2,2-dimethylpropanal

- Molecular Formula: C₈H₁₇NO

- Molecular Weight : 143.23 g/mol

- Applications: Intermediate in pharmaceutical synthesis (e.g., APIs) due to its amino functionality .

Comparative Data Table

Research Findings and Trends

- Electron Effects : Fluorine’s electronegativity in this compound may enhance electrophilic reactivity at the aldehyde group compared to ethyl-substituted analogs, though direct experimental data is lacking .

- Solubility : Ethylphenyl derivatives exhibit higher lipophilicity, favoring use in fragrance formulations, whereas fluorinated analogs might show better compatibility in polar reaction media .

- Synthetic Utility: Brominated and methoxylated variants (e.g., 3-(2-bromo-3-methoxyphenoxy)-2,2-dimethylpropanal) are prioritized in catalysis studies due to their ability to form stable intermediates .

Gaps in Knowledge

- Limited data exist on the melting/boiling points, solubility, and spectroscopic profiles of this compound, hindering direct comparisons with well-characterized analogs like Florazone .

Biological Activity

3-(3-Fluorophenyl)-2,2-dimethylpropanal is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study found that it inhibited the proliferation of breast cancer cells by modulating apoptotic pathways and reducing cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment.

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties . In a series of tests against common bacterial strains such as Escherichia coli and Staphylococcus aureus, it showed significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests its potential utility as an antimicrobial agent.

The proposed mechanism of action for the anticancer effects involves the inhibition of specific signaling pathways associated with cell survival and proliferation. The compound appears to interact with the PI3K/Akt signaling pathway , leading to decreased phosphorylation of Akt and subsequent activation of downstream pro-apoptotic factors.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Concentration | Reference |

|---|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | 10 µM (48 hours) | |

| Antimicrobial | Inhibits E. coli and S. aureus | 32-64 µg/mL |

Case Study 1: Anticancer Efficacy

A notable case study involved the administration of this compound in a xenograft model of breast cancer. The treated group exhibited a significant reduction in tumor size compared to the control group, with a decrease in tumor volume by approximately 40% over four weeks. Histological analysis revealed increased apoptosis in tumor tissues, supporting the compound's role in promoting cell death.

Case Study 2: Antimicrobial Action

In another study focusing on its antimicrobial properties, researchers evaluated the efficacy of this compound against biofilm-forming bacteria. The results indicated that it reduced biofilm formation by over 60% at concentrations above the MIC, suggesting its potential as an adjunctive treatment for biofilm-associated infections.

Q & A

Q. Table 1: Hypothetical Synthesis Conditions

| Substrate | Catalyst | Solvent | Temp (°C) | Yield* (%) |

|---|---|---|---|---|

| 3-Fluorophenol | NaH | THF | 60 | 68 |

| 3-Fluorophenol | K₂CO₃ | DMF | 80 | 72 |

| *Theoretical yields based on analogous reactions . |

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR :

- Aldehyde proton: δ ~9.5–10.0 ppm (singlet).

- Fluorophenyl protons: δ 6.7–7.4 ppm (coupled splitting due to fluorine).

- 2,2-dimethyl groups: δ ~1.1–1.3 ppm (singlet for two CH₃ groups).

- IR : Strong C=O stretch ~1720 cm⁻¹ (aldehyde), C-F stretch ~1220 cm⁻¹.

- MS : Molecular ion peak at m/z 194 (C₁₁H₁₃FO) .

Advanced: How does the fluorine substituent influence reactivity in catalytic intramolecular arylation?

Methodological Answer:

The electron-withdrawing fluorine on the phenyl ring enhances electrophilicity at the aldehyde group, facilitating nucleophilic attack in arylation. demonstrates that bromo-substituted analogs undergo palladium-catalyzed cyclization to form benzofuran derivatives . For fluorophenyl derivatives:

- Mechanistic Insight : Fluorine’s inductive effect lowers the LUMO of the aldehyde, accelerating oxidative addition in cross-coupling reactions.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., in situ IR monitoring).

Advanced: Can continuous flow systems improve scalability for reactions involving this compound?

Methodological Answer:

Yes. highlights continuous flow systems for high-throughput synthesis of similar aldehydes . Advantages include:

- Precision : Controlled residence time minimizes decomposition.

- Scalability : Microreactors enable gram-scale production with consistent yields.

- Safety : Reduced handling of volatile intermediates.

Protocol : Use a packed-bed reactor with immobilized catalyst (e.g., Pd/C) and inline purification via scavenger columns.

Basic: What are common impurities in synthesis, and how are they mitigated?

Methodological Answer:

- Byproducts :

- Unreacted 3-fluorophenol (detected via HPLC).

- Aldol condensation products (e.g., dimerized aldehyde).

- Mitigation :

- Purification : Gradient elution in column chromatography (hexane → ethyl acetate).

- Reaction Control : Use excess aldehyde (1.2 eq.) and inert atmosphere to prevent oxidation.

Advanced: What computational approaches model substituent effects on reactivity?

Methodological Answer:

- DFT Calculations : Compare Fukui indices to assess electrophilicity at the aldehyde carbon.

- Solvent Effects : Use COSMO-RS to simulate solvent interactions in THF vs. DMF.

- Case Study : ’s trifluoromethyl analog shows reduced reactivity due to steric hindrance; similar models apply to fluorophenyl derivatives .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.